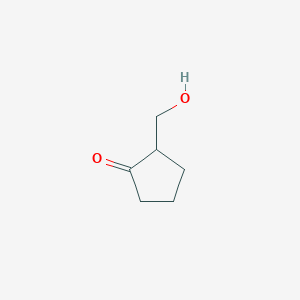

2-(Hydroxymethyl)cyclopentanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFAQJGFNIATIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454878 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20618-42-2 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxymethyl Cyclopentanone

Direct Synthesis Approaches

The most common methods for synthesizing 2-(hydroxymethyl)cyclopentanone involve the direct introduction of a hydroxymethyl group at the α-position of cyclopentanone (B42830). These approaches include organocatalytic and base-catalyzed reactions.

Organocatalytic α-Hydroxymethylation of Cyclopentanone

Organocatalytic methods offer a powerful strategy for the enantioselective synthesis of this compound. These reactions utilize small organic molecules as catalysts to achieve high levels of stereocontrol.

L-threonine, a naturally occurring amino acid, can be employed as a catalyst for the asymmetric α-hydroxymethylation of cyclopentanone. This method provides a green and cost-effective approach to producing chiral this compound. The reaction typically proceeds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and utilizes aqueous formaldehyde (B43269) as the source of the hydroxymethyl group. The use of L-threonine as a catalyst generally results in moderate to good yields and enantioselectivities.

The use of aqueous formaldehyde is a key feature of many organocatalytic α-hydroxymethylation reactions of cyclopentanone. researchgate.net This readily available and inexpensive reagent serves as the C1 electrophile. The reaction conditions, including temperature, reaction time, and the concentration of the catalyst and reagents, significantly influence the yield and enantioselectivity of the product. nih.gov Optimization of these parameters is crucial for achieving high efficiency in the synthesis. For instance, studies have explored the impact of different solvents and the presence of additives to enhance the reaction's performance.

Chiral scandium complexes have emerged as effective catalysts for the enantioselective hydroxymethylation of ketones, including cyclopentanone. nih.govmdpi.com These Lewis acid catalysts, often prepared in situ from scandium triflate (Sc(OTf)₃) and a chiral ligand, can promote the reaction with high enantioselectivity. mdpi.comnih.gov The reaction is typically carried out in an organic solvent, and the choice of the chiral ligand is critical for achieving the desired stereochemical outcome. These methods offer an alternative to organocatalysis, particularly for achieving high levels of asymmetric induction. nih.govmdpi.com

Base-Catalyzed Reactions with Formaldehyde

The reaction between cyclopentanone and formaldehyde under basic conditions represents a classical approach to the synthesis of this compound. This reaction is a type of aldol (B89426) condensation, where the enolate of cyclopentanone, formed in the presence of a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. libretexts.org

Commonly used bases for this transformation include alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), as well as alkoxides. mdpi.com The reaction is typically performed in a protic solvent like water or an alcohol. While this method is straightforward and often high-yielding, it generally produces a racemic mixture of this compound. Achieving enantioselectivity in base-catalyzed hydroxymethylation reactions without the use of a chiral auxiliary or catalyst is a significant challenge. The initial product of the reaction is the β-hydroxy ketone, which in this case is this compound. Under more forcing conditions or with subsequent dehydration steps, condensation products can be formed. chemtube3d.comd-nb.info

| Catalyst/Base | Reagent | Solvent | Typical Yield | Enantiomeric Excess (ee) | Reference |

| L-Threonine | Aqueous Formaldehyde | DMSO | Moderate to Good | Moderate | |

| Chiral Scandium Complex | Formaldehyde Source | Organic Solvent | Good to High | High | nih.govmdpi.comnih.gov |

| Potassium Hydroxide | Formaldehyde | Water/Alcohol | High | Racemic | mdpi.com |

Derivatives and Precursor-Based Synthesis

Beyond the direct functionalization of cyclopentanone, this compound can also be synthesized from various derivatives and precursors. One notable precursor is furfural (B47365), a bio-based platform molecule. The transformation of furfural to cyclopentanone itself has been extensively studied, often utilizing heterogeneous catalysts. rsc.orgrsc.org Once cyclopentanone is obtained, it can be subjected to the hydroxymethylation reactions described above.

Another approach involves the modification of cyclopentanone derivatives. For example, a carboxylic acid or ester group at the 2-position of the cyclopentanone ring can be reduced to the corresponding primary alcohol, yielding this compound. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The choice of reducing agent depends on the other functional groups present in the molecule to ensure chemoselectivity. This route is particularly useful if a substituted cyclopentanone derivative is more readily available than cyclopentanone itself.

Conversion from 5-Hydroxymethylfurfural (B1680220) (HMF) via Hydrogenative Ring Rearrangement

A significant route to cyclopentanone derivatives, including 3-(hydroxymethyl)cyclopentanone (HCPN), involves the hydrogenative ring rearrangement of 5-hydroxymethylfurfural (HMF). acs.orgacs.org This transformation is of considerable interest as HMF is a key platform chemical derived from the dehydration of hexose (B10828440) sugars found in biomass. acs.org The first reported catalytic conversion of HMF to HCPN was in 2014, and since then, numerous studies have focused on optimizing this process for better scalability, selectivity, and environmental sustainability. acs.orgacs.org

Acid-base catalysis plays a crucial role in the conversion of HMF to 3-(hydroxymethyl)cyclopentanone (HCPN). rsc.orgrsc.org Specifically, Lewis acidity has been identified as a key factor in promoting the ring rearrangement. rsc.orgrsc.org The use of acidic metal oxides as catalysts or supports can significantly enhance the yield of HCPN. rsc.orgrsc.org For instance, Ta₂O₅ has been shown to improve HCPN yield due to its moderate Lewis acidity, which facilitates the necessary aldol addition and dehydration steps for the ring rearrangement. rsc.orgrsc.org The combination of a hydrogenation metal and a Lewis acidic support creates a bifunctional catalyst that can effectively carry out the multi-step conversion. rsc.org

The reaction is believed to proceed through the hydrogenation of the aldehyde group in HMF, followed by ring-opening and subsequent ring-closing reactions involving hydration and dehydration, ultimately leading to the cyclopentanone derivative. rsc.org

A variety of catalyst systems have been investigated for the hydrogenative ring rearrangement of HMF. These systems often consist of a noble metal for hydrogenation supported on a metal oxide that provides the necessary acidity for the rearrangement.

Supported Gold Nanoparticles: Gold nanoparticles supported on various metal oxides have demonstrated efficient catalytic performance. rsc.orgnih.gov Among these, Au/Nb₂O₅ has been reported to give a high yield of HCPN (86%), attributed to the synergy between the selective hydrogenation capability of gold and the Lewis acidity of the niobia support. rsc.orgnih.gov

Platinum-Based Catalysts: Platinum supported on silica (B1680970) (Pt/SiO₂) has been used as a catalyst for this transformation. rsc.org The addition of acidic metal oxides, such as Ta₂O₅, to the Pt/SiO₂ system has been shown to enhance the yield of HCPN. rsc.org Lanthanoid oxides have also been used in combination with Pt/SiO₂ to facilitate the conversion of HMF to 3-(hydroxymethyl)cyclopentanol, a related product. nih.gov

Palladium-Based Catalysts: Palladium supported on pyrochlore (B1171951) materials (A₂B₂O₇), such as Y₂Sn₂O₇, has proven to be highly effective. acs.org These catalysts exhibit both high activity and selectivity due to the pure Lewis acidity and oxygen vacancies of the pyrochlore support. A Pd/Y₂(Sn₀.₇Ce₀.₃)₂O₇-δ catalyst achieved a 92.5% yield of 3-hydroxymethyl cyclopentanone. acs.org

Non-Noble Metal Catalysts: To improve the cost-effectiveness of the process, non-noble metal-based catalysts have also been developed. rsc.org Copper- and cobalt-based catalysts supported on alumina (B75360) (Cu-Al₂O₃ and Co-Al₂O₃) have shown high selectivity towards 3-hydroxymethylcyclopentanone (86% with Cu-Al₂O₃) and its corresponding alcohol, 3-hydroxymethylcyclopentanol (94% with Co-Al₂O₃), respectively, in water. rsc.org

| Catalyst System | Support | Key Feature | Reported Yield of HCPN or Related Product |

|---|---|---|---|

| Au | Nb₂O₅ | Synergy between selective hydrogenation (Au) and Lewis acidity (Nb₂O₅). rsc.orgnih.gov | 86% HCPN. rsc.orgnih.gov |

| Pt | SiO₂ with Ta₂O₅ | Enhanced yield due to moderate Lewis acidity of Ta₂O₅. rsc.orgrsc.org | Data not specified. |

| Pd | Y₂(Sn₀.₇Ce₀.₃)₂O₇-δ | High activity and selectivity from pure Lewis acidity and oxygen vacancies. acs.org | 92.5% 3-hydroxymethyl cyclopentanone. acs.org |

| Cu | Al₂O₃ | High selectivity in water. rsc.org | 86% 3-hydroxymethylcyclopentanone. rsc.org |

| Co | Al₂O₃ | High selectivity to the corresponding alcohol in water. rsc.org | 94% 3-hydroxymethylcyclopentanol. rsc.org |

The conversion of HMF to cyclopentanone derivatives is a complex process involving multiple reaction steps. researchgate.net The proposed mechanism generally begins with the hydrogenation of the aldehyde group of HMF to form 2,5-bis(hydroxymethyl)furan (BHMF). researchgate.net This is followed by a series of acid-catalyzed reactions in an aqueous medium.

The key steps in the proposed pathway are:

Hydrogenation: The carbonyl group of HMF is reduced to a hydroxyl group, yielding BHMF. researchgate.net

Ring Opening: The furan (B31954) ring of BHMF undergoes a water-mediated, acid-catalyzed ring-opening reaction. researchgate.net

Rearrangement: This is followed by a ring-rearrangement process, which is a critical step in forming the five-membered cyclopentanone ring. researchgate.net

Theoretical and experimental studies have highlighted the importance of a synergistic effect between the metal sites for hydrogenation and the acid sites for the rearrangement. researchgate.net The rate-limiting step in this hydrogenative rearrangement is often the ring-opening of the furan intermediate. researchgate.net Kinetic studies have shown that the presence of Brønsted acid sites can significantly increase the rate of this ring-opening step. researchgate.net

The reaction can also lead to byproducts through parallel pathways, such as the total hydrogenation of the furan ring to form 2,5-di-hydroxymethyl-tetrahydrofuran (DHMTHF). researchgate.net The selectivity towards the desired cyclopentanone product is therefore highly dependent on the catalyst system and reaction conditions. researchgate.net

Routes from 1-Hydroxyhexane-2,5-dione (B3055535) (HHD)

An alternative synthetic route to cyclopentanone derivatives from HMF proceeds through the intermediate 1-hydroxyhexane-2,5-dione (HHD). researchgate.netnih.gov This strategy involves the initial conversion of HMF to HHD, which then undergoes an intramolecular aldol condensation to form a cyclopentenone derivative. researchgate.netnih.gov

The formation of HHD from HMF is typically achieved through hydrogenolysis in an acidic environment with a metal catalyst. researchgate.net Various catalysts, including those based on iridium and palladium, have been employed for this transformation. researchgate.net For instance, a Pd/Nb₂O₅ catalyst has been used for the hydrogenation of HMF to HHD in water. researchgate.net The acidity of the support material plays a crucial role in achieving high selectivity for HHD. researchgate.net The combination of commercial Pd/C and acetic acid has also been shown to be effective, yielding 68% of HHD from a concentrated HMF solution. nih.gov

Once HHD is formed, it can be converted to 3-hydroxymethyl-cyclopentanone (HCPN) through an acid-catalyzed aldol reaction followed by hydrogenation. researchgate.netresearchgate.net

Synthetic Strategies Involving α-Diazo-β-ketoesters

While less common for the direct synthesis of this compound from biomass, synthetic strategies involving α-diazo-β-ketoesters are a well-established method for the construction of cyclopentanone rings in organic synthesis. This methodology typically involves the rhodium-catalyzed intramolecular C-H insertion of an α-diazo-β-ketoester. This reaction proceeds via a metal carbene intermediate that inserts into a carbon-hydrogen bond to form the five-membered ring.

Although specific examples for the synthesis of this compound using this method are not prevalent in the provided context, it represents a potential synthetic route from appropriately substituted precursors. The versatility of this reaction allows for the formation of various substituted cyclopentanones, and with a suitable starting material containing a protected hydroxymethyl group, this method could theoretically be applied.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, particularly from HMF, aligns with several key principles of green chemistry.

Use of Renewable Feedstocks: HMF is derived from biomass, a renewable resource, which reduces the reliance on fossil fuels for the production of valuable chemicals. acs.orgnih.gov

Use of Safer Solvents: Many of the reported syntheses are conducted in water, which is an environmentally benign solvent. nih.govrsc.orgacs.org This avoids the use of volatile and often toxic organic solvents.

Atom Economy: The conversion of HMF to cyclopentanone derivatives via ring rearrangement is an atom-economical process, as it involves the reorganization of the atoms within the starting material with the incorporation of hydrogen.

Energy Efficiency: Research efforts are focused on developing catalysts that operate under milder reaction conditions, which reduces the energy input required for the synthesis. nih.govacs.org

By embracing these principles, the synthesis of this compound and related compounds from biomass represents a significant step towards a more sustainable chemical industry.

Advancements in the Synthesis of this compound: A Focus on Sustainable Methodologies

The synthesis of this compound, a valuable chemical intermediate, is increasingly being scrutinized through the lens of green and sustainable chemistry. Researchers are actively exploring innovative synthetic routes that prioritize efficiency, minimize environmental impact, and adhere to the principles of modern chemical manufacturing. This article delves into key aspects of these advanced synthetic methodologies, focusing on the minimization of protecting groups, the burgeoning field of biocatalysis, the implementation of solvent-free conditions, and the overarching goal of maximizing atom economy.

1 Minimization of Protecting Groups and Derivatives

In the context of this compound synthesis, traditional routes have sometimes employed protecting groups for the hydroxyl or ketone functionality. For instance, the synthesis of the related compound, 2-hydroxymethyl-2-cyclopentenone, has been achieved through a pathway involving the protection of the ketone as an ethylene (B1197577) ketal. orgsyn.org This ketal is stable to the reaction conditions required for the introduction of the hydroxymethyl group but must be removed in a separate acidic hydrolysis step to yield the final product. orgsyn.org

The ideal synthetic strategy, however, aims to eliminate the need for such protecting groups altogether. This can be achieved through the careful selection of reagents and reaction conditions that allow for the selective transformation of one functional group in the presence of another. For example, direct hydroxymethylation of a cyclopentanone enolate with formaldehyde, if controlled properly, could circumvent the need for ketone protection. The development of chemoselective reagents and catalysts that can differentiate between the ketone and hydroxyl groups is a key area of research in minimizing protecting group usage in the synthesis of this compound and its derivatives.

2 Biocatalytic Approaches and Enzyme Utilization for Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. nih.gov While specific biocatalytic routes for the direct synthesis of this compound are still an area of active development, the principles of enzyme utilization hold significant promise for its stereoselective production.

Enzymes, such as hydroxylases, could potentially be engineered to directly introduce a hydroxymethyl group onto the cyclopentanone ring with high regio- and stereocontrol. Engineered proline hydroxylase polypeptides, for example, have been developed for the specific hydroxylation of various compounds. primescholars.com This approach could lead to the synthesis of enantiomerically pure (R)- or (S)-2-(hydroxymethyl)cyclopentanone, which are valuable chiral building blocks for the pharmaceutical industry.

3 Solvent-Free Reaction Conditions and Sustainable Catalysis

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and poses environmental and safety hazards. Consequently, the development of solvent-free reaction conditions is a key goal of green chemistry.

Research into the synthesis of cyclopentanone derivatives has demonstrated the feasibility of solvent-free approaches. For example, the organocatalyzed condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal (B89532) to produce 2,5-bis((dimethylamino)methylene)cyclopentanone can be performed under solvent-free conditions at elevated temperatures. researchgate.net A critical aspect of this particular synthesis is the removal of the methanol (B129727) byproduct to drive the reaction to completion. researchgate.net This methodology, while not directly producing this compound, illustrates the potential for eliminating solvents in related syntheses.

In addition to solvent-free methods, the use of sustainable catalysts is crucial. In the conversion of biomass-derived furfurals to cyclopentanones, bifunctional metal-acid catalysts are often employed. mdpi.com These catalysts can facilitate both the hydrogenation and rearrangement steps in a single pot. Recent research has focused on developing highly active and stable heterogeneous catalysts, such as platinum-supported tungsten-zirconium mixed oxides, that can operate under relatively mild conditions and be easily recovered and reused, further enhancing the sustainability of the process. higfly.eu The use of water as a reaction solvent in some of these transformations also represents a green alternative to traditional organic solvents. higfly.eu

4 Atom Economy and Waste Prevention in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgnih.gov A high atom economy indicates that minimal waste is generated at the molecular level. jocpr.com

When designing a synthesis for this compound, maximizing atom economy is a primary consideration. Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. nih.gov The Morita-Baylis-Hillman reaction between 2-cyclopenten-1-one (B42074) and formaldehyde, for instance, represents a potentially atom-economical route to a precursor of this compound as all the atoms of the reactants are incorporated into the product.

Chemical Reactivity and Transformation of 2 Hydroxymethyl Cyclopentanone

Reactions of the Carbonyl Group

The carbonyl group in 2-(hydroxymethyl)cyclopentanone is a key functional group that dictates its reactivity, particularly in condensation reactions.

Aldol (B89426) condensation is a significant reaction for this compound, allowing for the formation of new carbon-carbon bonds and the synthesis of larger molecules. wikipedia.orglibretexts.org This reaction can proceed through both cross-aldol and self-aldol pathways.

Cross-aldol condensation of this compound with biomass-derived aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is a key strategy for producing precursors for biofuels and valuable chemicals. researchgate.net The reaction involves the nucleophilic attack of the enolate of this compound on the carbonyl carbon of the aldehyde.

When reacted with furfural, this compound can form both mono- and di-condensation products, namely 2-(2-furylmethylidene)cyclopentanone (FCp) and 2,5-bis(2-furylmethylidene)cyclopentanone (F2Cp). rsc.org These products can then be further processed through hydrogenation and hydrodeoxygenation to yield high-density diesel or jet fuel. researchgate.netrsc.org Studies have shown that the reaction conditions and catalyst type can influence the selectivity towards either FCp or F2Cp. For instance, using solid acid catalysts like Nafion under solvent-free conditions, yields of 23.77% for FCp and 37.48% for F2Cp have been achieved. rsc.org

Similarly, the condensation with HMF produces C9 and C15 aldol adducts, which are also valuable fuel precursors. acs.org The reaction of HMF with other ketones like zingerone (B1684294) has been studied, demonstrating the broad applicability of this type of condensation. nih.gov

Table 1: Cross-Aldol Condensation of this compound with Furfural

| Catalyst | Reactants | Product(s) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Nafion | This compound, Furfural | FCp, F2Cp | FCp: 23.77, F2Cp: 37.48 | FCp: 32.18, F2Cp: 50.74 | rsc.org |

| NaOH | Cyclopentanone (B42830), Furfural | F2Cp | 96.0 | - | rsc.org |

This compound can undergo self-aldol condensation, where two molecules of the ketone react with each other. This reaction leads to the formation of a dimer, 2-cyclopentylidene-cyclopentan-1-one (a C10 compound), and subsequently a trimer (a C15 compound), which are valuable chemicals and precursors for diesel-grade fuels after hydrogenation. mdpi.com The self-condensation is often more challenging than cross-condensation due to steric hindrance and requires a catalyst to proceed efficiently. mdpi.com

Research has shown that under solvent-free conditions with an acid-base bifunctional catalyst (SO3H-APG), cyclopentanone conversion can reach 85.53% with a selectivity of 69.04% for the dimer and 28.41% for the trimer. mdpi.com Another study using mesoporous MgO–ZrO2 as a catalyst also reported the formation of both the C10 dimer and the C15 trimer, with selectivity being temperature-dependent. d-nb.info

Table 2: Self-Aldol Condensation of Cyclopentanone

| Catalyst | Temperature (°C) | Conversion (%) | Dimer (C10) Selectivity (%) | Trimer (C15) Selectivity (%) | Reference |

|---|---|---|---|---|---|

| SO3H-APG | 150 | 85.53 | 69.04 | 28.41 | mdpi.com |

| Mesoporous MgO–ZrO2 | 110 | 8 | 100 | - | d-nb.info |

| Mesoporous MgO–ZrO2 | 130 | 85 | 92 | - | d-nb.info |

A variety of catalytic systems have been employed to facilitate the aldol condensation of this compound and related ketones. These can be broadly categorized into acidic, basic, and acid-base bifunctional catalysts. researchgate.net

Solid Acids: Solid acid catalysts like Nafion, Amberlyst-15, and various zeolites (H-USY, ZSM-5, H-β) have been investigated for the cross-aldol condensation of cyclopentanone with furfural. rsc.org Nafion, a perfluorinated sulfonic acid polymer, has demonstrated superior performance in solvent-free conditions. rsc.org

Metal Oxides: Basic metal oxides such as MgO, CaO-CeO2, and FeO–MgO are effective catalysts for aldol condensation. d-nb.infocore.ac.uk Mesoporous MgO–ZrO2 has been used for the self-condensation of cyclopentanone, showcasing tunable selectivity based on reaction temperature. d-nb.info FeO–MgO has shown high yield for the cross-condensation of cyclopentanone with valeraldehyde (B50692). d-nb.info

Hydrotalcites and Layered Double Hydroxides (LDHs): Materials like Mg3Al-LDH have been utilized as catalysts. Their basic properties are crucial for promoting the reaction. researchgate.net

Acid-Base Bifunctional Catalysts: Catalysts possessing both acidic and basic sites have shown significant promise. mdpi.com For instance, a sulfonated attapulgite (B1143926) (SO3H-APG) catalyst exhibited excellent activity in the self-condensation of cyclopentanone under solvent-free conditions. mdpi.com The synergy between acidic and basic sites is believed to enhance the catalytic performance. mdpi.com

The mechanism of aldol condensation can proceed via either a base-catalyzed or an acid-catalyzed pathway. wikipedia.orglibretexts.org

Base-Catalyzed Mechanism: In the presence of a base, an α-hydrogen of the ketone is abstracted to form a resonance-stabilized enolate ion. wikipedia.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another carbonyl compound (either the same ketone in self-condensation or an aldehyde in cross-condensation). khanacademy.org The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol addition product). wikipedia.org Subsequent dehydration, often promoted by heat, leads to the formation of an α,β-unsaturated ketone. libretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group towards nucleophilic attack. chemtube3d.com The enol form of the ketone, which is in equilibrium with the keto form, then acts as the nucleophile. chemtube3d.com The reaction proceeds to form the β-hydroxy ketone, which can then be dehydrated.

The presence of both acid and base sites in bifunctional catalysts is thought to facilitate the reaction by activating both the ketone (forming the enolate on basic sites) and the aldehyde (protonating the carbonyl on acidic sites) simultaneously. mdpi.com

The carbonyl group of this compound can also react with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). youtube.comyoutube.com These reactions are powerful methods for forming new carbon-carbon bonds.

The reaction involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the electrophilic carbonyl carbon. youtube.com This initially forms a tetrahedral intermediate, which upon acidic workup, yields a tertiary alcohol. youtube.com It is important to note that organometallic reagents are strong bases and can be consumed by acidic protons, such as the one on the hydroxyl group of this compound. Therefore, protection of the hydroxyl group may be necessary before carrying out the reaction with the organometallic reagent.

A less reactive class of organometallic reagents, known as Gilman reagents (lithium dialkylcuprates, R2CuLi), can also be used. youtube.comyoutube.com These reagents are generally less basic and can exhibit different reactivity patterns compared to Grignard and organolithium reagents. youtube.com

Baeyer-Villiger Oxidation and Lactone Formation

The Baeyer-Villiger oxidation is a notable reaction of cyclic ketones, converting them into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism involves the initial attack of the peroxyacid on the ketone, followed by the migration of one of the α-carbons to an oxygen atom in a rate-determining step. wikipedia.org

For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is governed by the relative migratory aptitude of the adjacent carbon atoms. The generally accepted order of migratory ability is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this case, the two potential migrating groups are a secondary alkyl carbon (C2, which is bonded to the hydroxymethyl group) and a primary alkyl carbon (C5). According to the migratory rules, the more substituted secondary carbon (C2) is expected to migrate preferentially, leading to the formation of a seven-membered lactone, specifically a 3-(hydroxymethyl)oxepan-2-one.

The oxidation of cyclopentanone to its corresponding lactone, δ-valerolactone, has been achieved in high yields using various catalytic systems, demonstrating the feasibility of this transformation for the cyclopentanone ring system. mdpi.comgoogle.com

| Oxidant/Catalyst | Solvent/Conditions | Product from Cyclopentanone | Yield | Reference |

|---|---|---|---|---|

| Oxygen, Benzaldehyde | Benzene (B151609), 25°C, 48 hours | δ-Valerolactone | 92% | google.com |

| m-CPBA, Cu(OTf)₂ | CH₂Cl₂, Room Temperature | δ-Valerolactone | Excellent (85-94% for various ketones) | researchgate.net |

| Hydrogen Peroxide, [ProH]CF₃SO₃ | 60°C, 6 hours | δ-Valerolactone | 73% Selectivity | mdpi.com |

Reactions of the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol and thus undergoes the characteristic reactions of this functional group, including oxidation and esterification. Its proximity to the ketone group can also enable its participation in intramolecular cyclization reactions, often after initial modification.

Oxidation to Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to the corresponding carboxylic acid, yielding (2-oxocyclopentyl)acetic acid, without affecting the ketone moiety. This transformation requires chemoselective oxidizing agents that are effective for primary alcohols. A variety of modern and classical reagents can accomplish this conversion. organic-chemistry.org For example, systems like iron(III) nitrate (B79036) with TEMPO and a chloride source under an oxygen atmosphere provide an environmentally friendly method for this oxidation. organic-chemistry.org Another effective system is the use of catalytic chromium(VI) oxide with periodic acid as the terminal oxidant. organic-chemistry.org

| Reagent System | Key Features | Reference |

|---|---|---|

| Jones Reagent (CrO₃ in H₂SO₄) | Strong, classical oxidant. | brainly.com |

| Fe(NO₃)₃·9H₂O / TEMPO / MCl / O₂ | Sustainable method using O₂ or air at room temperature. | organic-chemistry.org |

| cat. CrO₃ / H₅IO₆ | Catalytic chromium with a stoichiometric co-oxidant; gives excellent yields. | organic-chemistry.org |

| Bismuth(III) oxide / t-BuOOH | Transforms various alcohols to carboxylic acids in good yields. | organic-chemistry.org |

Esterification Reactions

As a primary alcohol, the hydroxymethyl group readily undergoes esterification. This reaction typically involves reacting the compound with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive acylating agent like an acid chloride or acid anhydride (B1165640) in the presence of a base. This transformation converts the hydroxyl moiety into an ester group, altering the molecule's physical and chemical properties.

Participation in Cyclization Reactions

The hydroxymethyl group can act as a handle for constructing new ring systems. After conversion to a suitable leaving group or nucleophile, it can participate in intramolecular reactions with the ketone or other introduced functionalities.

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester, which is a powerful method for forming five- and six-membered rings. wikipedia.orgpw.live The reverse reaction is known as a retro-Dieckmann condensation. organicchemistrytutor.com

A fascinating example of this reactivity is demonstrated by a derivative of this compound. In a study by Faizullina et al., a complex derivative, 2-[(2S,3S,6S)-2-hydroxymethyl-5,5,6-trimethoxytetrahydro-2H-pyran-3-ylcarbonyl]cyclopentanone, was shown to undergo a reversible intramolecular condensation. researchgate.netmathnet.ru

Retro-Dieckmann-type Reaction: When the starting cyclopentanone derivative was heated in benzene with sodium hydride (NaH), it underwent a retro-Dieckmann-type fragmentation. This ring-opening reaction resulted in the formation of a 10-membered lactone. researchgate.netmathnet.ru

Dieckmann-type Condensation: Remarkably, when the reaction mixture containing the 10-membered lactone was stored at room temperature, the reverse reaction occurred. The system underwent an intramolecular Dieckmann-type condensation to reform the initial cyclopentanone derivative, demonstrating a rare case of a reversible condensation controlled by temperature. researchgate.netmathnet.ru

| Reaction Type | Conditions | Transformation | Product |

|---|---|---|---|

| Retro-Dieckmann-type | NaH, Benzene, Boiling | Ring-opening fragmentation | 10-membered lactone |

| Dieckmann-type Condensation | Room Temperature Storage | Intramolecular cyclization | Starting cyclopentanone derivative |

Enolate Chemistry and Alkylation Studies

The ketone functionality of this compound allows for the formation of an enolate ion by deprotonation at one of the α-carbons (C2 or C5). masterorganicchemistry.com Enolates are potent nucleophiles that are central to many carbon-carbon bond-forming reactions, including alkylation. libretexts.org

For useful alkylation, the enolate must be generated in high concentration using a strong, non-nucleophilic base in an aprotic solvent. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose. libretexts.orgyoutube.com In an unsymmetrical ketone like this compound (or its protected form), the choice of base and reaction conditions can control which enolate is formed.

Kinetic Enolate: Deprotonation at the less-hindered C5 position typically occurs faster and at low temperatures, leading to the kinetic enolate.

Thermodynamic Enolate: Deprotonation at the more substituted C2 position leads to the more stable, thermodynamic enolate, which is favored under equilibrating conditions.

| Base | Solvent | Typical Conditions | Purpose | Reference |

|---|---|---|---|---|

| Lithium diisopropylamide (LDA) | THF | -78°C to 0°C | Irreversible, complete enolate formation (often kinetic). | libretexts.orgyoutube.com |

| Sodium hydride (NaH) | THF, DMF | Room Temp to Reflux | Strong base for complete deprotonation. | libretexts.org |

| Sodium ethoxide (NaOEt) | Ethanol | Room Temp to Reflux | Reversible enolate formation (thermodynamic control). | libretexts.org |

Structure and Reactivity of Lithium Enolates of Cyclopentanone

The lithium enolate of cyclopentanone, a key intermediate in many of its reactions, does not typically exist as a simple monomer in solution. Instead, it forms aggregates, the nature of which profoundly influences its reactivity. In solvents like tetrahydrofuran (B95107) (THF), the lithium enolate of cyclopentanone primarily exists as a mixture of aggregates, most notably dimers and tetramers. oup.comnih.gov

Low-temperature NMR spectroscopic studies have shown that in THF solutions, lithium enolates of cyclic ketones, including cyclopentanone, tend to form tetrameric structures. nih.govresearchgate.net However, detailed studies focusing on cyclopentanone lithium enolate indicate a strong tendency to form dimeric aggregates. oup.comoup.com The specific aggregation state is dependent on factors such as concentration, solvent, and the presence of additives. oup.com These aggregates are not static, and an equilibrium exists between different forms.

The reactivity of the enolate is directly tied to its aggregation state. Kinetic studies have revealed that reactions such as alkylation with methyl iodide proceed not through the monomeric enolate, but via the dimeric species. oup.comoup.com This finding underscores the importance of understanding the solution structure of these intermediates to predict and control their chemical behavior.

Table 1: Aggregation States of Cyclopentanone Lithium Enolate in THF

| Aggregate Species | Dominance in Solution | Role in Reactivity |

|---|---|---|

| Monomer | Not typically observed in significant concentrations. oup.comoup.com | Believed to be highly reactive, but its low concentration means it's not the primary reacting species in many cases. researchgate.net |

| Dimer | A major species, particularly with certain additives. oup.comoup.com | Shown to be the responsible species for alkylation and proton exchange reactions. oup.comoup.com |

| Trimer | Not detected as a significant species. oup.comoup.com | --- |

| Tetramer | Can be a dominant form for lithium enolates in THF. nih.govresearchgate.net | Less reactive in alkylation compared to other aggregates. |

Influence of Additives on Enolate Reactivity and Stereoselectivity

Additives play a crucial role in modulating the structure and, consequently, the reactivity and stereoselectivity of cyclopentanone lithium enolates. One of the most studied additives is hexamethylphosphoramide (B148902) (HMPA). oup.comresearchgate.netoup.com

The addition of HMPA to a THF solution of cyclopentanone lithium enolate has a profound effect on the aggregate equilibrium. HMPA, a strong coordinating agent, breaks down higher aggregates and favors the formation of a bis-HMPA coordinated dimer. oup.comoup.com This specific dimeric structure has enhanced nucleophilicity. The coordination of HMPA to the lithium ions leads to a more polarized Li-O bond, making the enolate oxygen a stronger nucleophile. oup.com

This enhanced reactivity is particularly evident in alkylation reactions, where the presence of HMPA leads to a significant rate increase. oup.com Interestingly, while HMPA enhances alkylation, it does not have the same accelerating effect on proton exchange reactions, highlighting the nuanced role of additives in directing the outcome of enolate reactions. oup.com The ability of additives to selectively enhance one reaction pathway over another is a critical tool in synthetic organic chemistry for achieving high selectivity.

Table 2: Effect of HMPA on Cyclopentanone Lithium Enolate Structure in THF

| HMPA Concentration | Predominant Enolate Structure | Consequence for Reactivity |

|---|---|---|

| No HMPA | Equilibrium of aggregates (e.g., tetramers, dimers). oup.comnih.gov | Moderate reactivity in alkylation. oup.com |

| Excess HMPA | Bis-HMPA coordinated dimer. oup.comoup.com | Markedly enhanced reactivity in alkylation due to increased enolate nucleophilicity. oup.com |

Cycloaddition Reactions

The cyclopentanone ring, particularly when unsaturated, can participate in cycloaddition reactions, serving as a building block for more complex cyclic systems.

Diels-Alder Reactions as a Dienophile

In its unsaturated form, 2-cyclopentenone, the parent structure of this compound, can act as a dienophile in the Diels-Alder reaction. nih.gov The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comlibretexts.org The reactivity of a dienophile is generally enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.comlibretexts.org The ketone group in the cyclopentenone ring serves this function, making it a viable, albeit sometimes reluctant, dienophile. nih.gov

For this compound to act as a dienophile, it would first need to be converted to an unsaturated derivative, such as 2-(hydroxymethyl)-2-cyclopentenone. In this form, it would react with a conjugated diene to yield a bicyclic adduct. masterorganicchemistry.com The reaction is typically concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org

Furthermore, the hydroxymethyl group can exert stereodirecting effects. In the transition state of the Diels-Alder reaction, substituents on the dienophile can preferentially occupy specific orientations to minimize steric interactions and maximize favorable secondary orbital interactions, which leads to the "endo rule". libretexts.orgyoutube.com The hydroxymethyl group, due to its size and potential for hydrogen bonding with catalysts or solvents, can influence whether the endo or exo product is favored, potentially overriding the general preference for the endo adduct. researchgate.netrsc.org This control over stereochemistry is a cornerstone of modern synthetic strategy.

[4+2] Cycloadditions in Stereoselective Synthesis

The [4+2] cycloaddition, or Diels-Alder reaction, is a premier tool for stereoselective synthesis. nih.gov The reaction creates up to four new stereocenters in a single, predictable step. libretexts.org When using a chiral, substituted dienophile like a derivative of this compound, the inherent chirality can direct the stereochemical outcome of the cycloaddition, a process known as diastereoselective synthesis.

This strategy is frequently employed in the total synthesis of complex natural products, where precise control over stereochemistry is paramount. nih.gov By carefully choosing the diene, dienophile, and reaction conditions (such as Lewis acid catalysis), chemists can construct intricate molecular architectures with high stereoselectivity. researchgate.netrsc.org The functional groups on the resulting bicyclic product, including the hydroxymethyl group, can then be further manipulated to complete the synthesis. nih.gov

Other Functional Group Transformations

Beyond enolate chemistry and cycloadditions, the functional groups of this compound can undergo a variety of other transformations. The presence of both a ketone and an alcohol allows for selective reactions at either site. cymitquimica.com

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, 2-formylcyclopentanone or 2-carboxycyclopentanone, respectively. Conversely, the ketone's carbonyl group can be reduced to a secondary alcohol, yielding 2-(hydroxymethyl)cyclopentanol (B2454348). These transformations allow for the interconversion of functional groups and provide access to a wider range of cyclopentane (B165970) derivatives. The choice of reagents dictates the outcome, allowing for selective modification of one functional group while leaving the other intact.

Table 3: Summary of Functional Group Transformations for this compound

| Functional Group | Reaction Type | Product |

|---|---|---|

| Hydroxymethyl Group (-CH₂OH) | Oxidation | 2-Formylcyclopentanone or 2-(Carboxymethyl)cyclopentanone. |

| Carbonyl Group (C=O) | Reduction | 2-(Hydroxymethyl)cyclopentanol. |

| Hydroxymethyl Group (-CH₂OH) | Substitution | Various substituted cyclopentanone derivatives. |

Phosphoniosilylation

The phosphoniosilylation of this compound is not a well-documented transformation in scientific literature. The phosphoniosilylation reaction typically involves the conjugate addition of a phosphine (B1218219) and a silylating agent to α,β-unsaturated ketones (enones). This process generates a β-phosphonium ylide, which can then undergo a Wittig reaction. Given that this compound is a β-hydroxy ketone and not an enone, the established phosphoniosilylation protocols are not directly applicable.

Further research would be necessary to determine if analogous transformations could be developed for β-hydroxy ketones like this compound. Such a reaction would likely require different conditions to accommodate the distinct electronic and steric environment of the cyclopentanone ring and the presence of the hydroxyl group.

Aubé Reaction for Lactam Formation

The Aubé reaction is a powerful method for the synthesis of lactams through an intramolecular Schmidt reaction of azido (B1232118) alcohols with ketones. aubelabunc.com This reaction proceeds via the acid-catalyzed formation of a hemiacetal intermediate between the ketone and an external azido alcohol. researchgate.net The resulting intermediate then undergoes an intramolecular cyclization and rearrangement to yield the corresponding lactam. researchgate.net While specific studies on the Aubé reaction with this compound are limited, the general principles of the reaction can be applied to predict its outcome.

In a hypothetical Aubé reaction involving this compound, the cyclopentanone would act as the ketone component. An appropriate azido alcohol, when reacted with this compound in the presence of an acid catalyst (such as trifluoroacetic acid or a Lewis acid), would be expected to form a spirocyclic lactam. The reaction would proceed through the initial formation of a hemiacetal at the carbonyl group of the cyclopentanone, followed by an intramolecular attack of the azide (B81097) onto the carbocation generated from the protonated hemiacetal. A subsequent 1,2-carbon shift would lead to ring expansion and the formation of the lactam.

The regioselectivity of the rearrangement in the Aubé reaction is a key consideration. In the case of an unsymmetrical ketone like this compound, two different carbon atoms could potentially migrate, leading to two regioisomeric lactam products. The preferred migration is typically governed by the migratory aptitude of the adjacent carbon atoms, which is influenced by their substitution and electronic properties.

The versatility of the Aubé reaction has been demonstrated in the synthesis of a variety of lactam-containing molecules, including complex natural products. chimia.ch The reaction conditions can often be tuned to favor the formation of a desired regioisomer.

Table 1: Examples of Aubé Reaction with Cyclic Ketones

| Ketone | Azido Alcohol | Product Lactam | Yield (%) | Reference |

| Cyclohexanone | 2-Azidoethanol | Azepan-2-one | 75 | researchgate.net |

| Cyclopentanone | 2-Azidoethanol | Piperidin-2-one | 70 | researchgate.net |

| 4-Methylcyclohexanone | 2-Azidoethanol | 5-Methylazepan-2-one | 68 | nih.gov |

| 3-Methylcyclohexanone | 2-Azidoethanol | 4-Methylazepan-2-one and 6-Methylazepan-2-one | 72 (mixture) | nih.gov |

This table illustrates the general applicability of the Aubé reaction to cyclic ketones, providing a basis for its potential application to this compound for the synthesis of novel spirocyclic lactams.

Stereochemical Aspects in the Chemistry of 2 Hydroxymethyl Cyclopentanone

Asymmetric Synthesis Strategies

The controlled synthesis of a specific enantiomer of 2-(hydroxymethyl)cyclopentanone is crucial for its application in stereoselective synthesis. Key strategies involve the use of chiral catalysts, including small organic molecules and enzymes, to direct the formation of the desired stereoisomer.

Organocatalysis has emerged as a powerful tool for the asymmetric α-hydroxymethylation of ketones using aqueous formaldehyde (B43269), providing direct access to chiral α-(hydroxymethyl) ketones. bohrium.comnih.gov This transformation is particularly challenging, but various organocatalysts have been developed to achieve high enantioselectivity. bohrium.com

Initial studies explored the use of L-proline, a common organocatalyst, but it showed limitations in this specific reaction. bohrium.com Subsequent screening of various small amine molecules revealed that natural primary amino acids, specifically β-hydroxy amino acids like L-serine and L-threonine, are highly effective. bohrium.com L-threonine, in particular, has demonstrated excellent reactivity and enantioselectivity in the direct α-hydroxymethylation of cyclopentanone (B42830) with aqueous formaldehyde. bohrium.com The reaction proceeds via an enamine intermediate, and it is proposed that the hydroxyl group of the L-threonine catalyst plays a crucial role through hydrogen bonding to achieve high stereocontrol. bohrium.com This method successfully produces (S)-2-(hydroxymethyl)cyclopentanone with high enantiomeric excess. bohrium.com

The choice of solvent significantly impacts the reaction's efficiency. While alcohols, DMF, and DMSO are poor solvents for this transformation, halogenated solvents, THF, and acetonitrile (B52724) provide better results, with prolonged reaction times improving the chemical yield. bohrium.com

Table 1: Performance of L-Threonine in the Asymmetric Hydroxymethylation of Cyclopentanone

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Dichloromethane | 61 | 86 |

| Chloroform | 60 | 89 |

| Acetonitrile | 55 | 87 |

| Tetrahydrofuran (B95107) (THF) | 52 | 87 |

| Data sourced from studies on L-threonine catalyzed α-hydroxymethylation. bohrium.com |

This organocatalytic approach represents a practical and efficient route to chiral this compound, avoiding the need for pre-formed enolates or transition metal catalysts. bohrium.comnih.gov

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Methods such as kinetic resolution of a racemic mixture and desymmetrization of a prochiral substrate are commonly employed.

In the context of this compound, enzymatic kinetic resolution via Baeyer-Villiger oxidation of the racemic compound has been explored. sci-hub.se This process uses engineered microorganisms to selectively oxidize one enantiomer to the corresponding δ-hydroxymethyl lactone, allowing for the separation of the unreacted, enantiomerically enriched ketone. sci-hub.se However, early attempts resulted in the isolation of the chiral ketone with low enantiomeric excess. sci-hub.se

A more common biocatalytic strategy is the enantioselective reduction of a related precursor using whole-cell catalysts like baker's yeast (Saccharomyces cerevisiae). While not acting on this compound itself, this method is used for related 2-substituted cyclopentanones. For instance, the enantioselective reduction of 2-allyl-2-carboethoxy-cyclopentanone using baker's yeast can achieve very high enantiomeric excess (>99%), yielding the corresponding chiral cyclopentanol (B49286) derivative. nih.gov Such strategies, which create a chiral center via reduction of the ketone, are a cornerstone of biocatalytic desymmetrization and are applicable to a wide range of cyclopentanone precursors. nih.gov Lipase-catalyzed resolutions are also a well-established method for resolving hydroxylated cyclopentenones, which are valuable precursors for various bioactive compounds. acs.org

Chiral Building Block Applications

The enantiopure forms of this compound are versatile chiral building blocks used in the synthesis of numerous complex molecules, including fragrances, natural products, and pharmaceuticals. nih.govcymitquimica.com Its bifunctional nature, containing both a ketone and a primary alcohol, allows for a wide array of chemical transformations.

Optically active lactones are important synthetic intermediates, particularly in the fragrance industry. nih.gov Chiral this compound is a key precursor for the synthesis of δ-lactones. nih.gov A prominent example is the synthesis of jasmine lactone, a fragrance compound found in fruits and flowers. nih.govsci-hub.se

The synthesis begins with the chiral (S)-2-(hydroxymethyl)cyclopentanone obtained from the organocatalytic α-hydroxymethylation of cyclopentanone. sci-hub.se This chiral ketone undergoes a Baeyer-Villiger oxidation to form the corresponding chiral δ-hydroxymethyl lactone, (S)-3. sci-hub.se This lactone is then converted to a diol, (S)-2, which serves as the final key intermediate for producing jasmine lactone. sci-hub.se This efficient, three-step transformation from cyclopentanone highlights the utility of this compound as a chiral synthon. sci-hub.se

Prostaglandins (B1171923) are a class of biologically active lipid compounds with a cyclopentane (B165970) core structure that mediate a wide range of physiological effects. nih.govyoutube.com The stereocontrolled synthesis of these complex molecules is a significant challenge in organic chemistry, and chiral cyclopentane-based building blocks are essential. acs.orgresearchgate.net

A pivotal intermediate in many prostaglandin (B15479496) syntheses is the "Corey lactone," a bicyclic lactone that contains several of the required stereocenters of the final prostaglandin target. researchgate.netrsc.orggoogle.com Chiral this compound serves as a logical starting point for accessing this crucial intermediate. The Baeyer-Villiger oxidation of enantiopure this compound yields a chiral δ-lactone. sci-hub.seresearchgate.net This lactone can then be further elaborated through a series of steps, including protection/deprotection sequences and functional group manipulations, to be transformed into the Corey lactone. researchgate.net The Corey lactone itself is then used to introduce the two characteristic side chains of the prostaglandin molecule. nih.govlibretexts.org The availability of chiral this compound from asymmetric catalysis provides a direct entry into the chiral pool needed for these complex syntheses. acs.org

The utility of this compound as a chiral building block extends beyond lactones and prostaglandins to the stereoselective construction of other complex molecular frameworks. acs.org The "chiral pool" approach in synthesis leverages readily available, inexpensive chiral molecules from nature or asymmetric catalysis as starting materials to impart chirality to a synthetic target, thereby avoiding the need for a de novo asymmetric synthesis at a later stage. nih.govresearchgate.net

Chiral this compound is an ideal member of this chiral pool. cymitquimica.comnih.gov Its cyclopentane ring provides a rigid scaffold, and the two functional groups (ketone and alcohol) offer orthogonal handles for chemical modification. This allows for the sequential and stereocontrolled introduction of various substituents and the construction of new rings. For example, the cyclopentanone ring can be a template for annulation strategies to build bicyclic or polycyclic systems. nih.gov The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions, enabling the assembly of molecules with multiple contiguous stereocenters, a common feature in many complex natural products. youtube.com

Control of Absolute and Relative Configuration

The control of stereochemistry is often achieved through asymmetric catalysis, the use of chiral auxiliaries, or substrate-controlled reactions where existing stereocenters direct the formation of new ones. These methods are crucial for accessing enantiomerically pure and diastereomerically defined products.

Enantioselective Approaches

The absolute configuration of this compound and its precursors can be established using enantioselective catalytic methods. One notable approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA). For instance, a chloroallylketone precursor was synthesized with high enantioselectivity (92% enantiomeric excess, ee) using a palladium catalyst with a chiral ligand. nih.gov This reaction effectively sets the absolute stereochemistry at one of the chiral centers, which can then direct the stereochemistry of subsequent transformations.

Another powerful strategy for achieving enantioselectivity is through enzymatic resolutions. Lipases, in particular, are widely used for the kinetic resolution of racemic hydroxylated cyclopentenones. acs.org This method relies on the enzyme's ability to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, enzymatic resolution has been successfully applied to 4-hydroxycyclopentenone derivatives, which are structurally related to the target molecule. acs.org

Diastereoselective Strategies

Control over the relative configuration (cis vs. trans) is typically achieved through diastereoselective reactions. The choice of reagents and reaction conditions can significantly influence the stereochemical outcome.

Dirhodium(II)-catalyzed intramolecular C-H insertion reactions of diazoketoesters have been shown to produce substituted cyclopentanones with high diastereoselectivity. nih.gov The stereochemistry of the resulting product is dependent on the catalyst and the structure of the precursor. For example, reactions can be tuned to favor the formation of either cis- or trans-3,4-disubstituted cyclopentanones. nih.gov

Furthermore, the reduction of a cyclopentanone precursor can proceed with high diastereoselectivity. For instance, the direct reduction of a 4-silyloxycyclopentenone intermediate using lithium aluminum hydride has been reported to stereoselectively yield a diol. nih.gov In the context of synthesizing cis-1,3-cyclopentanediol scaffolds, the judicious choice of a ketal protecting group on a precursor molecule allowed for the successful diastereoselective formation of the cis-diol framework. nih.gov

A multicatalytic cascade process involving a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction has been developed for the synthesis of α-hydroxycyclopentanones. This method can generate products with three contiguous stereocenters with high enantioselectivities and moderate diastereoselectivities. figshare.com The diastereoselectivity of such cascade reactions can often be optimized by screening different solvents and bases.

The following table summarizes selected research findings on the stereoselective synthesis of this compound precursors and analogs, highlighting the level of control achieved.

| Precursor/Analog | Method | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Chloroallylketone | Palladium-catalyzed asymmetric allylic alkylation | Palladium catalyst | 92% ee | nih.gov |

| Racemic 4-hydroxycyclopentenone derivatives | Enzymatic resolution | Lipase | Separation of enantiomers | acs.org |

| Diazoketoesters | Intramolecular C-H insertion | Dirhodium(II) tetraacetate | Diastereoselective formation of cis/trans isomers | nih.gov |

| 4-Silyloxycyclopentenone | Reduction | Lithium aluminum hydride | Stereoselective diol formation | nih.gov |

| 1,3-Dicarbonyls and α,β-unsaturated aldehydes | Multicatalytic cascade reaction | Secondary amine and N-heterocyclic carbene | High enantioselectivity, moderate diastereoselectivity | figshare.com |

Mechanistic Investigations of Reactions Involving 2 Hydroxymethyl Cyclopentanone

Detailed Reaction Pathway Elucidation

Elucidating the precise reaction pathways for transformations involving 2-(Hydroxymethyl)cyclopentanone is key to its effective utilization in organic synthesis. Research has focused on various catalyzed reactions where this compound acts as a reactant, intermediate, or product.

Catalyzed reactions are central to the synthesis and transformation of this compound. Key examples include aldol (B89426) condensations and hydrogenation processes, often employing acid, base, or metal catalysts.

Aldol Condensation: The aldol condensation of cyclopentanone (B42830) is a well-studied reaction for forming C-C bonds. mdpi.com When this compound or its precursor, cyclopentanone, is reacted with aldehydes or other ketones, it can lead to complex molecules. For instance, the cross-aldol condensation of cyclopentanone with valeraldehyde (B50692) has been investigated over various heterogeneous catalysts. d-nb.info The reaction mechanism over basic sites is proposed to start with the catalyst accepting a proton from the ketone, forming a nucleophilic enolate. This enolate then attacks the aldehyde, leading to a hydroxypentylcyclopentanone intermediate, which can subsequently dehydrate. d-nb.info In acid-catalyzed aldol reactions, the process may begin with the enolization of the ketone. d-nb.infochemtube3d.com

The synthesis of derivatives such as (2R,3R)-2-[(4-Chlorophenyl)hydroxymethyl]cyclopentanone has been achieved through the direct asymmetric intermolecular aldol reaction of cyclopentanone and 4-chlorobenzaldehyde. nih.gov This reaction was effectively catalyzed by L-tryptophan in water, highlighting the use of amino acids as organocatalysts to control stereochemistry. nih.gov

Hydrogenation: Hydrogenation is a critical step in both the synthesis of this compound from biomass precursors and its further conversion into other useful chemicals. The conversion of biomass-derived molecules like 5-(hydroxymethyl)furfural (HMF) often involves a series of steps including hydrogenation and rearrangement. researchgate.net In one pathway, HMF is hydrogenated to its alcohol form, which then undergoes an acid-promoted rearrangement to a cyclopentanone intermediate that can be further hydrogenated.

Catalytic hydrogenation of an alkene involves the addition of hydrogen across a double bond, a process that is typically exothermic but requires a catalyst to overcome a high activation energy. libretexts.orglibretexts.org The mechanism involves the adsorption of both the hydrogen and the unsaturated substrate onto the surface of a metal catalyst (like Pt, Pd, or Ni). libretexts.orglibretexts.org The H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the carbons of the double bond. libretexts.orgyoutube.com This process generally results in syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org

A specific example is the synthesis of 2-n-pentylcyclopentanone, which proceeds from 2-(1-hydroxypentyl)-cyclopentanone through a process involving both dehydration and hydrogenation. This reaction can be performed using a 5% Palladium-on-carbon (Pd/C) catalyst along with a phosphoric acid-supporting activated carbon catalyst at elevated temperatures. chemicalbook.com

| Reaction Type | Reactants | Catalyst(s) | Key Product(s) / Intermediate(s) | Reference(s) |

| Aldol Condensation | Cyclopentanone, Valeraldehyde | FeO–MgO, CaO | 2-pentylidenecyclopentanone | d-nb.inforesearchgate.net |

| Asymmetric Aldol | Cyclopentanone, 4-chlorobenzaldehyde | L-tryptophan | (2R,3R)-2-[(4-Chlorophenyl)hydroxymethyl]cyclopentanone | nih.gov |

| Dehydration/Hydrogenation | 2-(1-hydroxypentyl)-cyclopentanone | 5% Pd/C, H₃PO₄/C | 2-pentyl-2-cyclopentanone | chemicalbook.com |

| HMF Conversion | 5-hydroxymethylfurfural (B1680220) (HMF) | Cu-Al₂O₃ | 3-hydroxymethylcyclopentanone (HCPN) | researchgate.net |

Intermediates and transition states are fleeting species that define the energy landscape of a reaction. An intermediate is a species that exists in a potential energy minimum between two transition states, making it theoretically isolatable, whereas a transition state is a high-energy configuration at a potential energy maximum that cannot be isolated. solubilityofthings.comyoutube.comyoutube.com

In the context of reactions involving this compound, these concepts are critical.

Aldol Reaction Intermediates: In the base-catalyzed aldol condensation of cyclopentanone, the enolate ion is a crucial reactive intermediate. d-nb.info In acid-catalyzed variants, the enol form of the ketone serves a similar role. chemtube3d.com Following the initial C-C bond formation, an aldol addition product (a β-hydroxy ketone) is formed as an intermediate. For example, in the reaction of cyclopentanone with valeraldehyde, 2-(1-hydroxypentyl)-cyclopentanone is the intermediate before dehydration. chemicalbook.com

Piancatelli Rearrangement Intermediates: During the conversion of furan-based biomass to cyclopentanone derivatives, the reaction can proceed through a Piancatelli rearrangement. This involves an intermediate such as 4-hydroxy-(4-hydroxymethyl)-2-cyclopentanone, which is formed after the acid-promoted rearrangement of a hydrogenated furan (B31954) ring.

Transition States: A transition state represents the highest energy point along the reaction coordinate for a single step, such as the moment a bond is breaking and another is forming. youtube.com For instance, in the hydrogenation of a double bond on a metal surface, the transition state would involve the partial formation of C-H bonds and the partial breaking of the π-bond of the alkene and the hydrogen-metal surface bonds. youtube.com The stability of these transition states determines the reaction rate. solubilityofthings.com

Understanding the structure and stability of these intermediates and transition states is essential for controlling reaction outcomes, such as selectivity between different possible products. solubilityofthings.com

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. walshmedicalmedia.com It allows for the calculation of structures, energies, and properties of molecules, intermediates, and transition states that may be difficult or impossible to study experimentally. walshmedicalmedia.comsemanticscholar.org

DFT is a quantum mechanical method used to calculate the electronic structure of atoms and molecules. semanticscholar.org It is widely applied to elucidate complex reaction mechanisms by mapping the potential energy surface.

For reactions related to this compound, DFT studies on similar systems provide significant insights. A DFT study on the self- and cross-aldol condensation of cyclopentanone and acetone (B3395972) on a magnesium oxide (MgO) catalyst revealed that the abstraction of an α-hydrogen is the rate-determining step. aiche.org The calculations also showed that while the formation of the cross-condensation product was kinetically more favorable, strong competitive adsorption of cyclopentanone onto the catalyst surface dominated the reaction. aiche.org

In another study on the cyclization of 2-hydroxy chalcone, DFT calculations using the M06-2X functional identified a three-step mechanism: protonation, cyclization, and tautomerization. semanticscholar.orgbcrec.id By calculating the Gibbs free energy for each step, the study determined that tautomerization was the rate-determining step. semanticscholar.org Such computational approaches can be applied to reactions of this compound to map out the energy profiles, identify the highest energy barriers (rate-determining steps), and visualize the geometries of the transition states. researchgate.netresearchgate.net

| Computational Study | System Studied | Method/Functional | Key Findings | Reference(s) |

| Aldol Condensation | Cyclopentanone and Acetone on MgO | DFT | α-H abstraction is the rate-determining step; selectivity is controlled by the C-C bond-forming step. | aiche.org |

| Chalcone Cyclization | 2-Hydroxy Chalcone | DFT / M06-2X | Reaction proceeds in three steps (protonation, cyclization, tautomerization); tautomerization is rate-determining. | semanticscholar.orgbcrec.id |

| 1,3-Dipolar Cycloaddition | Enolates and Azides | DFT / M06-2X | Elucidated competitive reaction pathways and the influence of steric hindrance on selectivity. | mdpi.com |

Beyond mapping reaction pathways, computational chemistry can predict the reactivity and selectivity of chemical reactions. walshmedicalmedia.com By comparing the activation energies for different potential reaction pathways, chemists can predict which product is likely to form (kinetic vs. thermodynamic control).

Conceptual DFT provides reactivity indices that can predict the most reactive sites in a molecule for nucleophilic or electrophilic attack. scirp.org For example, the dual descriptor can be calculated to identify regions of a molecule that are prone to electrophilic attack versus those susceptible to nucleophilic attack. scirp.org

In the context of the aldol condensation of cyclopentanone, DFT calculations explained the experimental observation that cyclopentanone-activated products dominate. aiche.org The calculations demonstrated that cyclopentanone competes more effectively for adsorption on the catalyst surface than acetone, thereby controlling the selectivity of the reaction. aiche.org This predictive power is invaluable for designing catalysts and reaction conditions to favor the formation of a desired product, a principle that is directly applicable to optimizing transformations involving this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The inherent reactivity of its two functional groups makes 2-(Hydroxymethyl)cyclopentanone a valuable intermediate in organic chemistry. The cyclopentanone (B42830) ring provides a rigid and predictable scaffold, while the hydroxyl group enhances polarity and allows for a wide range of chemical transformations such as oxidation, reduction, and esterification. This versatility allows chemists to use it as a starting point for constructing larger and more intricate molecular architectures.

The cyclopentane (B165970) ring is a common structural motif in many biologically active compounds. Consequently, this compound serves as a crucial building block in the synthesis of pharmaceutical intermediates. ethernet.edu.et Its structure can be strategically modified to create various derivatives that are essential for developing new therapeutic agents. rsc.org The ability to undergo reactions like oxidation to 2-(carboxymethyl)cyclopentanone or reduction to 2-(hydroxymethyl)cyclopentanol (B2454348) further expands its utility in creating diverse molecular scaffolds for drug discovery. For instance, derivatives of this compound are explored for their potential in developing novel antimicrobial and antiviral agents.

Key Reactions in Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Oxidation | Oxidizing agents | 2-(Carboxymethyl)cyclopentanone | Introduces a carboxylic acid functional group for further modification. |

| Reduction | Reducing agents | 2-(Hydroxymethyl)cyclopentanol | Creates a diol, a common precursor for various scaffolds. |

Similar to its role in pharmaceuticals, the structural framework of this compound is also valuable in the synthesis of agrochemicals. ethernet.edu.et The cyclopentanone moiety is a key component in certain classes of pesticides and herbicides. The ability to derive this compound from biomass sources like furfural (B47365) and 5-(hydroxymethyl)furfural (HMF) makes it an attractive, sustainable precursor for the agrochemical industry. nih.gov

Cyclopentanone derivatives are well-established components in the flavor and fragrance industry, often contributing to jasmine-like and fruity notes. rsc.orgnih.govdokumen.pub The derivatives of this compound are noted for their pleasant scents and are used as intermediates in the production of fine chemicals for this sector. The modification of the ketone or alcohol group can lead to a range of compounds with distinct olfactory properties, making it a versatile ingredient for creating complex fragrance and flavor profiles.

Polymer and Resin Synthesis

The bifunctional nature of this compound and its derivatives makes them potential candidates for polymer synthesis. Polymers are large molecules composed of repeating structural units known as monomers, and compounds with multiple reactive sites are essential for creating cross-linked and branched polymer networks.

Polyurethanes are a class of polymers formed by the reaction of polyols (compounds with multiple hydroxyl groups) with diisocyanates. rsc.org While direct use of this compound is not extensively documented, its reduction product, 2-(hydroxymethyl)cyclopentanol, is a diol. Diols are fundamental building blocks for creating polyols used in polyurethane synthesis. ethernet.edu.et The synthesis of polyols from renewable resources is a significant area of research for creating more sustainable polyurethanes. ethernet.edu.et Given that this compound can be derived from biomass, its corresponding diol represents a potential bio-based monomer for the production of specialty polyurethanes. nih.gov

Renewable Fuel Precursors

There is a growing demand for high-density liquid fuels, particularly for aviation and rocketry, derived from renewable sources. Lignocellulosic biomass is a key feedstock for producing such fuels. Cyclopentanone and its derivatives, which can be synthesized from biomass-derived furfural and 5-hydroxymethylfurfural (B1680220) (HMF), have been identified as important precursors for advanced biofuels. nih.gov

Through processes like aldol (B89426) condensation and hydrodeoxygenation, cyclopentanone-based compounds can be converted into high-density polycycloalkanes. For example, cyclopentanone can undergo self-condensation followed by hydrodeoxygenation to produce bicyclic C10 hydrocarbons with high density. The presence of the hydroxymethyl group in this compound offers an additional reactive site for building larger, more complex fuel molecules, potentially leading to fuels with even higher energy densities. The conversion of HMF to intermediates like 3-hydroxymethyl-cyclopentanone is a key step in pathways to produce these advanced biofuels.

Conversion to High-Density Diesel and Jet Fuels

Cyclopentanone and its derivatives, obtainable from lignocellulosic biomass, are valuable precursors for the synthesis of high-density renewable diesel and jet fuels. mdpi.comresearchgate.netnih.gov The presence of the ring structure is key to producing cycloalkanes, which are desirable components in jet fuel for their high density and low freezing points. mdpi.comhigfly.eu

The general strategy involves increasing the carbon chain length through self-condensation (aldol condensation) or cross-condensation reactions with other molecules, followed by hydrodeoxygenation (HDO) to remove oxygen and saturate the molecule. mdpi.comhigfly.eu For instance, cyclopentanone can undergo self-aldol condensation and subsequent HDO to produce high-density fuels. mdpi.com In other pathways, cyclopentanone is reacted with other biomass-derived molecules like furfural or vanillin (B372448) to create larger intermediates. mdpi.comnih.gov These intermediates are then subjected to HDO to yield C10, C15, and even C17 polycycloalkanes suitable for aviation applications. higfly.euresearchgate.net

The resulting cycloalkane mixtures exhibit fuel properties that make them attractive as either standalone fuels or as blendstocks to improve the volumetric energy content of conventional jet fuels. mdpi.comresearchgate.net Research has demonstrated the synthesis of fuels with densities significantly higher than conventional low-density biofuels, often exceeding 0.82 g/mL, and with low freezing points. mdpi.comnih.gov One study reported producing a polycycloalkane mixture with a density of 0.943 g/mL and a freezing point of -35 °C from cyclopentanone and vanillin. nih.gov Another process starting from cyclopentanone and furfural yielded a cycloalkane mixture with a density of 0.82 g/mL and a freezing point of 241.7 K (-31.5 °C). mdpi.com

Table 1: Properties of High-Density Fuels Derived from Cyclopentanone Precursors

| Precursors | Final Fuel Product | Reported Density | Reported Freezing Point | Reference |

|---|---|---|---|---|

| Cyclopentanone and Furfural | Diesel/Jet Fuel Range Cycloalkanes | 0.82 g/mL | -31.5 °C (241.7 K) | mdpi.com |

| Cyclopentanone and Vanillin | 1,3-bis(cyclohexylmethyl)cyclopentane | 0.943 g/mL | -35 °C | nih.gov |

| Cyclopentanol (B49286) (from Cyclopentanone) | C10 and C15 Polycycloalkanes | 0.896 g/mL | Not Specified | researchgate.net |

Integration with Biomass-Derived Feedstocks (e.g., Furfural, HMF)

Cyclopentanone and its derivatives are key intermediates in the value chain of lignocellulosic biomass conversion. researchgate.netnih.gov Lignocellulose, the most abundant form of biomass, is composed of cellulose (B213188), hemicellulose, and lignin. nih.gov Acid-catalyzed dehydration of the C5 sugars (like xylose) found in hemicellulose yields furfural (FF), while the dehydration of C6 sugars (like glucose) from cellulose produces 5-(hydroxymethyl)furfural (HMF). nih.govacs.org Both FF and HMF are considered crucial platform molecules for a bio-based economy. acs.orgnih.gov

These furanic aldehydes can be catalytically converted into cyclopentanone structures.